![molecular formula C21H21N5O B5557540 N-({2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5557540.png)

N-({2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a part of a broader class of heterocyclic compounds that play a crucial role in various fields of chemistry, including pharmaceuticals, agrochemicals, and materials science. Compounds with triazole rings, such as the one described, are of particular interest due to their diverse biological activities and potential applications in drug discovery and development.

Synthesis Analysis

The synthesis of such compounds typically involves multi-step organic reactions, including condensation, cyclization, and substitution reactions. A common approach to synthesizing triazole derivatives involves the [3+2] cycloaddition of azides and alkynes, known as the click chemistry reaction, or the condensation of hydrazines with carboxylic acids or their derivatives to form triazole rings. Another approach might involve reductive amination processes followed by Schiff base formation, as seen in related compounds (Asiri et al., 2010).

Aplicaciones Científicas De Investigación

Nickel(II) Methyl Complexes in Aqueous Systems

Nickel(II)−methyl complexes with water-soluble ligands have been prepared and analyzed for their catalytic properties in disperse aqueous systems. These complexes serve as potential water-soluble catalyst precursors for ethylene polymerization, highlighting a method to catalyze reactions in water, showcasing the applicability of such compounds in industrial polymer synthesis (Korthals et al., 2007).

Intramolecular Hydrogen Bonding and Tautomerism

The study of intramolecular hydrogen bonding and tautomerism in Schiff bases, including the structure analysis of N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine, provides insights into the behavior of similar compounds under different conditions. Such understanding is crucial for the design of molecules with specific electronic and structural properties for various applications (Nazır et al., 2000).

Lanthanide Complexes with Tridentate Ligand

Research on a tridentate ligand showing marked preference for formation of bis(ligand) versus mono(ligand) lanthanide complexes, exhibiting high selectivity for heavier lanthanides, is relevant in the context of developing highly selective metal complexation agents. Such specificity has potential implications in separation technologies and catalysis (Caravan et al., 1995).

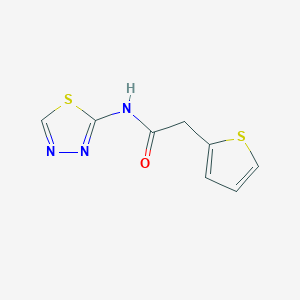

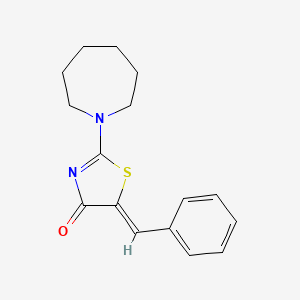

Antimicrobial Activities of Thiazoles

The synthesis of thiazoles and their fused derivatives, followed by testing their antimicrobial activities, represents a direct application of similar compounds in medicinal chemistry. The study demonstrates how structural modifications can lead to compounds with potential therapeutic benefits (Wardkhan et al., 2008).

Propiedades

IUPAC Name |

(E)-1-[2-methyl-1-[2-(2-methylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O/c1-16-7-3-6-10-21(16)27-12-11-26-17(2)19(13-24-25-14-22-23-15-25)18-8-4-5-9-20(18)26/h3-10,13-15H,11-12H2,1-2H3/b24-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQOCKDDKMBMFB-ZMOGYAJESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCN2C(=C(C3=CC=CC=C32)C=NN4C=NN=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1OCCN2C(=C(C3=CC=CC=C32)/C=N/N4C=NN=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-[2-methyl-1-[2-(2-methylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3'-[4,4'-biphenyldiylbis(iminomethylylidene)]bis(1,7,7-trimethylbicyclo[2.2.1]heptan-2-one)](/img/structure/B5557463.png)

![6-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5557469.png)

![8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5557497.png)

![ethyl 1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxylate](/img/structure/B5557527.png)

![3-[(diethylamino)methyl]-2,6,8-trimethyl-4-quinolinol](/img/structure/B5557551.png)

![2,4-dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5557569.png)

![[2-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B5557573.png)